1-{5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea
Overview
Description
1-{5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea is a synthetic organic compound with the molecular formula C₁₈H₁₈N₄O₂S. This compound is characterized by its unique structure, which includes a thiadiazole ring, a phenylurea moiety, and a dimethylphenoxy group.
Preparation Methods
The synthesis of 1-{5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with carbon disulfide under basic conditions.
Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 2,4-dimethylphenol in the presence of a suitable base.
Formation of the Phenylurea Moiety: The final step involves the reaction of the thiadiazole intermediate with phenyl isocyanate to form the phenylurea moiety
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
1-{5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazole ring to a dihydrothiadiazole.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted ureas.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts
Scientific Research Applications
1-{5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of 1-{5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-{5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea can be compared with other similar compounds, such as:
1-{5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea: This compound has a similar structure but with dichlorophenoxy instead of dimethylphenoxy, which may alter its reactivity and biological activity.
1-{5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylurea: Here, the phenylurea moiety is replaced with a methylurea, potentially affecting its chemical properties and applications.
1-{5-[(2,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-ethylurea: The ethylurea variant may exhibit different solubility and reactivity compared to the phenylurea derivative
Properties
IUPAC Name |
1-[5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-12-8-9-15(13(2)10-12)24-11-16-21-22-18(25-16)20-17(23)19-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,19,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCPCJPTBBCQCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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